2-(1-Methyl-piperidin-4-yloxy)-ethylamine
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Overview
Description
2-(1-Methyl-piperidin-4-yloxy)-ethylamine is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-piperidin-4-yloxy)-ethylamine typically involves the reaction of 1-methyl-4-piperidinol with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-methyl-4-piperidinol attacks the ethylene oxide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-piperidin-4-yloxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(1-Methyl-piperidin-4-yloxy)-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-piperidin-4-yloxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
1-Methyl-4-piperidinol: A precursor in the synthesis of 2-(1-Methyl-piperidin-4-yloxy)-ethylamine.
2-(1-Methyl-piperidin-4-yloxy)-benzylamine: A related compound with a benzyl group instead of an ethylamine group.
Uniqueness
This compound is unique due to its specific structure, which combines the piperidine ring with an ethylamine group.
Properties
Molecular Formula |
C8H18N2O |
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Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxyethanamine |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)11-7-4-9/h8H,2-7,9H2,1H3 |
InChI Key |
DHOPSYYQZFITAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OCCN |
Origin of Product |
United States |
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